4-Chloroquinoline-7-carboxylic acid
Overview
Description
4-Chloroquinoline-7-carboxylic acid is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 4-chloroquinoline-7-carboxylic acid, they do provide insights into various quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can help us infer potential characteristics and applications of 4-chloroquinoline-7-carboxylic acid by examining related compounds.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include the Pictet-Spengler reaction, as seen in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . Additionally, the conversion of carboxylic acids to carboxamides can be mediated by reagents like niobium pentachloride, which is used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Organocatalytic synthesis is another method employed, as demonstrated in the production of 7-chloroquinoline-1,2,3-triazoyl carboxamides with potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by the presence of nitrogen in the heterocyclic ring, which can influence the compound's reactivity and interaction with other molecules. For instance, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives exhibit one-dimensional hydrogen-bonded chain structures . These interactions are crucial for the stability and potential biological activity of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including the Sandmeyer reaction, which is used to replace amino groups with halogens, as seen in the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids . Additionally, reactions with aminopyridines can yield hydroxyquinoline carboxylic acid pyridylamides , demonstrating the versatility of quinoline compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. These properties can affect the compound's solubility, stability, and biological activity. For example, the antibacterial activity of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids is influenced by the substitution pattern on the quinoline ring . Similarly, the antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates are determined by their specific substituents .
Scientific Research Applications
Synthesis and Antimicrobial Applications
Microwave-Irradiated Synthesis and Antimicrobial Activity 4-Chloroquinoline-7-carboxylic acid derivatives have been synthesized through both conventional and microwave-irradiated methods. These derivatives showed significant in vitro antimicrobial activity against a range of microorganisms. Particularly, compounds with aromatic, aliphatic, and alicyclic amines substitutions demonstrated prominent results against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).
Crystallography and Material Science
Investigation of Multicomponent Crystals A study on the crystallization of triazole-linked 7-chloroquinoline antimalarials with carboxylic acid coformers led to the formation of new multicomponent crystalline materials. These crystals exhibit unique physicochemical properties, including solubility and thermal stability, which could provide insights into the development of new materials and pharmaceutical compounds (Clements et al., 2019).
Antioxidative Properties
Antioxidative or Prooxidative Effects of Derivatives The structure and distributive status of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, significantly influence their antioxidative or prooxidative effects. This property is crucial in understanding the potential therapeutic applications of these compounds, especially in the context of free-radical-induced cellular damage (Liu et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Future Directions
Quinoline and its derivatives have potential biological and pharmaceutical activities . They are an essential segment of both natural and synthetic compounds . Therefore, the future directions of 4-Chloroquinoline-7-carboxylic acid could involve further exploration of its biological and pharmaceutical applications.
properties
IUPAC Name |
4-chloroquinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGVGPMZWPOPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617198 | |
Record name | 4-Chloroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-7-carboxylic acid | |
CAS RN |
49713-58-8 | |
Record name | 4-Chloro-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49713-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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